molecular formula C25H18ClNO3 B2544210 (E)-6-chloro-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one CAS No. 139781-19-4

(E)-6-chloro-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2544210
CAS No.: 139781-19-4
M. Wt: 415.87
InChI Key: TYMZHGWQKNSESY-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-chloro-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C25H18ClNO3 and its molecular weight is 415.87. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Quinolinyl acrylate derivatives, closely related to the compound , have been studied for their antitumor properties. These compounds exhibit potential as antitumor agents against prostate cancer. In vitro and in vivo studies on human prostate cancer cells (PC-3 and LNCaP) showed that these derivatives reduced cell viability in a time- and dose-dependent manner, with significant inhibitory effects on cell adhesion, migration, invasion, neoangiogenesis, clonogenic, and MMP-9 activity. The in vivo study using PC-3 xenografts in nude mice demonstrated decreased tumor growth in treated animals compared to controls, suggesting the multi-target efficacy of quinolinyl derivatives against human prostate cancer cells and supporting their potential therapeutic usefulness (Rodrigues et al., 2012).

Antimalarial and Anticancer Optimization

Another study focused on optimizing antimalarial and anticancer activities of a similar compound, (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4-hydroxyphenyl) acrylate. The synthesized molecules were evaluated as inhibitors of β-hematin formation, with most showing significant inhibition. The compounds were also tested in vivo as potential antimalarials in mice infected with P. berghei ANKA, a chloroquine-susceptible strain, and displayed antimalarial activity comparable to chloroquine. Additionally, these molecules were evaluated for cytotoxic activity against human cancer cell lines, demonstrating potential as anticancer agents (Romero et al., 2018).

Synthesis and Biological Applications

The synthesis and application of quinoline-based derivatives have been extensively explored for their biological activities. For instance, novel acrylate monomer of quinoline-based chalcone was synthesized and tested for antimicrobial activities, showcasing high efficacy, particularly against gram-negative bacteria. In vitro drug release studies indicate the potential of these synthesized polymers for pharmaceutical applications, highlighting the versatility of quinoline derivatives in medicinal chemistry (Uma et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological targets. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be flammable. Its toxicity would depend on factors like its reactivity and the specific functional groups present .

Future Directions

The future research directions involving this compound would depend on its intended use. If it’s being studied as a potential drug, future research might focus on improving its efficacy or reducing its side effects. If it’s being used in chemical synthesis, future research might aim to optimize the synthetic route or find new applications for the compound .

Properties

IUPAC Name

6-chloro-3-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO3/c1-30-22-10-6-5-7-16(22)11-14-21(28)24-23(17-8-3-2-4-9-17)19-15-18(26)12-13-20(19)27-25(24)29/h2-15H,1H3,(H,27,29)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMZHGWQKNSESY-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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